1-Butyl-2,3,4-trimethylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-butyl-2,3,4-trimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20/c1-5-6-7-13-9-8-10(2)11(3)12(13)4/h8-9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNYWDNEEQTSFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=C(C=C1)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80759024 | |
| Record name | 1-Butyl-2,3,4-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80759024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94278-88-3 | |
| Record name | 1-Butyl-2,3,4-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80759024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 Butyl 2,3,4 Trimethylbenzene
Strategies for the De Novo Synthesis of 1-Butyl-2,3,4-trimethylbenzene
The construction of this compound from simpler precursors can be achieved through direct alkylation or more complex, multi-step sequences. The choice of method depends on the desired purity, potential for isomeric byproducts, and the availability of starting materials.
Direct alkylation of an aromatic ring is a common strategy, and in the case of this compound, the most direct precursor is 1,2,3-trimethylbenzene (B126466), also known as hemimellitene. wikipedia.orgnih.gov The primary method for this transformation is the Friedel-Crafts alkylation reaction. wikipedia.org This reaction involves the treatment of the aromatic substrate with an alkylating agent, such as a butyl halide or butene, in the presence of a catalyst. youtube.com
The key challenge in this approach is controlling the position of the incoming butyl group, a concept known as regioselectivity. The three methyl groups already present on the hemimellitene ring are activating groups and direct incoming electrophiles to the ortho and para positions. ucalgary.cavanderbilt.edu In 1,2,3-trimethylbenzene, there are three available positions for substitution: C4, C5, and C6.
Position C4 (and C6): These positions are ortho to one methyl group and para to another, making them electronically favorable for substitution.
Position C5: This position is para to the central methyl group (at C2) but meta to the other two, making it also an electronically activated site.
The final product distribution is influenced by both electronic and steric factors. stackexchange.com While electronic effects activate the C4, C5, and C6 positions, the steric hindrance from the adjacent methyl groups can influence the accessibility of the electrophile. stackexchange.com For instance, in the tert-butylation of 1,2,3-trimethylbenzene using 2-chloro-2-methylpropane (B56623), the major product formed is 5-tert-butyl-1,2,3-trimethylbenzene (B1329290), suggesting that the C5 position is highly reactive. researchgate.net However, direct Friedel-Crafts alkylation with a primary alkyl halide like 1-chlorobutane (B31608) is prone to carbocation rearrangement, which can lead to the formation of sec-butylated products instead of the desired n-butylated isomer. youtube.com
To circumvent the issue of carbocation rearrangement and ensure the introduction of a linear butyl group, a multi-step approach is often preferred. libretexts.orglibretexts.org This strategy typically involves a Friedel-Crafts acylation followed by a reduction. youtube.com
Friedel-Crafts Acylation: 1,2,3-trimethylbenzene is first reacted with butanoyl chloride (CH₃CH₂CH₂COCl) or butyric anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction introduces a butanoyl group onto the aromatic ring, forming a ketone. The acylium ion electrophile (R-C=O⁺) is resonance-stabilized and does not undergo rearrangement. youtube.com
Reduction of the Ketone: The resulting ketone is then reduced to yield the final n-butyl group. Common methods for this reduction include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). vanderbilt.edu
This two-step sequence ensures that only the n-butyl isomer is formed. The order of reactions is crucial in multi-step syntheses to ensure the correct regiochemistry. ucalgary.calumenlearning.com By installing the acyl group first, its electron-withdrawing nature deactivates the ring, preventing potential over-acylation, a common issue in Friedel-Crafts alkylation. vanderbilt.edu
Catalytic Systems for the Formation and Derivatization of this compound
The choice of catalyst is paramount in the synthesis of this compound, influencing reaction efficiency, selectivity, and environmental impact. Catalysts can be broadly categorized as homogeneous or heterogeneous.
Homogeneous catalysts dissolve in the reaction medium, leading to high activity and good contact with reactants. The classic Friedel-Crafts reaction employs strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) as homogeneous catalysts. wikipedia.orgsapub.org These catalysts function by activating the alkylating or acylating agent to generate a potent electrophile. youtube.com
Recent advancements have explored the use of Lewis acidic ionic liquids as recyclable homogeneous catalysts. For example, the alkylation of 1,2,3-trimethylbenzene has been successfully carried out using [Et₃NH]Cl–AlCl₃, which demonstrated high selectivity and could be recycled multiple times without significant loss of activity. researchgate.net
Table 1: Homogeneous Catalysis in the Alkylation of 1,2,3-Trimethylbenzene
| Catalyst System | Alkylating Agent | Temperature (°C) | Time (h) | Max. Selectivity (%) | Reference |
|---|
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas phase reaction. academie-sciences.fr This offers significant advantages, including ease of separation from the product mixture, potential for regeneration and reuse, and often milder reaction conditions. imist.ma These benefits are central to the development of more sustainable chemical processes.
For Friedel-Crafts type alkylations, solid acid catalysts are widely used. These include:
Zeolites: These are crystalline aluminosilicates with a well-defined porous structure. Their acidity and shape selectivity can be tuned to favor the formation of specific isomers. academie-sciences.fr Zeolites like Y-type, mordenite, and β-type have shown activity in the transalkylation of trimethylbenzenes. researchgate.net
Clays: Acid-activated clays, such as montmorillonite, can also serve as effective and low-cost catalysts for aromatic alkylation. imist.ma
Sulfated Zirconia: This is a strong solid acid catalyst that has demonstrated good activity and stability in Friedel-Crafts reactions.
The synthesis of alkylbenzenes is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. The shift from traditional homogeneous catalysts to solid heterogeneous catalysts is a key aspect of this trend.
Traditional Lewis acids like AlCl₃ are often used in stoichiometric amounts, are corrosive, and generate significant acidic waste during workup. imist.ma In contrast, heterogeneous catalysts are typically used in smaller quantities, are non-corrosive, and can be easily recovered and reused, thus minimizing waste. academie-sciences.fr The use of alkenes instead of alkyl halides as alkylating agents is another green approach, as the only byproduct is water (when using an alcohol co-catalyst) or none at all, avoiding the formation of corrosive hydrogen halides. fiveable.me
Ionic liquids, while often used homogeneously, are also considered a greener alternative due to their low vapor pressure, thermal stability, and potential for recyclability, which can reduce the need for volatile organic solvents. researchgate.net
Table 2: Comparison of Catalytic Systems based on Green Chemistry Principles
| Feature | Homogeneous (e.g., AlCl₃) | Heterogeneous (e.g., Zeolites) | Ionic Liquids |
|---|---|---|---|
| Catalyst Separation | Difficult (requires quenching/extraction) | Easy (filtration) | Moderate (extraction may be needed) |
| Recyclability | No | High | High |
| Corrosiveness | High | Low | Low to Moderate |
| Waste Generation | High (acidic waste) | Low | Low |
Reaction Mechanisms in the Preparation and Functionalization of this compound
The chemical behavior of this compound is dictated by the electronic and steric effects of its alkyl substituents. The butyl group and the three methyl groups are all electron-donating, which activates the aromatic ring toward electrophilic attack. Understanding the interplay of these groups is crucial for predicting reaction outcomes.
Electrophilic Aromatic Substitution Pathways
The preparation of this compound itself is often achieved through an electrophilic aromatic substitution reaction, specifically the Friedel-Crafts alkylation of 1,2,3-trimethylbenzene (hemimellitene). In this reaction, a butylating agent, such as 1-chlorobutane or 1-butene, is activated by a Lewis acid catalyst, like aluminum chloride (AlCl₃), to generate a butyl carbocation or a related electrophilic species. This electrophile then attacks the electron-rich aromatic ring of 1,2,3-trimethylbenzene.
The directing effects of the three methyl groups on the 1,2,3-trimethylbenzene ring guide the incoming butyl group. The positions ortho and para to each methyl group are activated. However, due to steric hindrance from the adjacent methyl groups, the substitution primarily occurs at the less hindered positions, leading to the formation of different isomers.
Once this compound is formed, it can undergo further electrophilic aromatic substitution reactions, such as nitration, halogenation, or acylation. The four alkyl groups (one butyl and three methyl) are all ortho, para-directing and activating. This makes the remaining two unsubstituted positions on the benzene (B151609) ring (positions 5 and 6) highly susceptible to electrophilic attack.
The regioselectivity of a subsequent substitution is determined by a combination of electronic and steric factors. The position para to the butyl group (position 5) and the position ortho to the butyl group (position 6) are both activated. The specific outcome of a reaction would depend on the nature of the electrophile and the reaction conditions. For instance, a bulky electrophile would likely favor substitution at the less sterically hindered position.
A summary of potential electrophilic aromatic substitution reactions on this compound is presented below:
| Reaction | Reagents | Potential Products |
| Nitration | HNO₃, H₂SO₄ | 1-Butyl-5-nitro-2,3,4-trimethylbenzene and 1-Butyl-6-nitro-2,3,4-trimethylbenzene |
| Halogenation | Br₂, FeBr₃ | 1-Butyl-5-bromo-2,3,4-trimethylbenzene and 1-Butyl-6-bromo-2,3,4-trimethylbenzene |
| Acylation | CH₃COCl, AlCl₃ | 1-Butyl-5-acetyl-2,3,4-trimethylbenzene and 1-Butyl-6-acetyl-2,3,4-trimethylbenzene |
Side-Chain Reactions and Their Regioselectivity
The alkyl side-chains of this compound are also sites for chemical modification, primarily through free-radical reactions. These reactions typically occur at the benzylic positions, which are the carbon atoms directly attached to the aromatic ring, due to the resonance stabilization of the resulting benzylic radical.
In this compound, there are benzylic hydrogens on the butyl group and on each of the three methyl groups. The reactivity of these positions towards reactions like free-radical halogenation (e.g., with N-bromosuccinimide) or oxidation depends on the relative stability of the intermediate radicals.
The regioselectivity of side-chain reactions is influenced by the number of hydrogens at each benzylic position and the potential for steric interactions. For example, in a free-radical bromination reaction, the benzylic position of the butyl group would compete with the methyl groups. The outcome would be a mixture of products, with the distribution depending on the specific reaction conditions.
Oxidation of the side-chains can also be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Under vigorous conditions, all alkyl side-chains can be oxidized to carboxylic acid groups. However, by carefully controlling the reaction conditions, it may be possible to achieve selective oxidation of one of the alkyl groups.
Design and Synthesis of Advanced Precursors to this compound
While the direct alkylation of 1,2,3-trimethylbenzene is a straightforward approach to synthesizing this compound, the design of advanced precursors can offer greater control over the final structure and allow for the introduction of other functional groups. These multi-step synthetic routes often involve building the substituted benzene ring from acyclic precursors or functionalizing a simpler aromatic compound before introducing the final alkyl groups.
One potential strategy involves the use of a Diels-Alder reaction to construct a substituted cyclohexene (B86901) ring, which can then be aromatized. For example, a suitably substituted diene could react with a dienophile to form a cyclic intermediate that, upon oxidation, would yield the desired aromatic core. This approach allows for precise placement of substituents on the ring.
Another advanced synthetic route could involve the functionalization of a simpler aromatic precursor, such as a substituted phenol (B47542) or aniline. The directing effects of the existing functional groups can be harnessed to introduce the methyl and butyl groups in a stepwise and controlled manner. For instance, a phenol could be alkylated, and the hydroxyl group could then be removed through a deoxygenation process.
The development of these more complex synthetic pathways is driven by the need for pure, isomerically defined polysubstituted aromatic compounds for specific applications in materials science and medicinal chemistry. While more demanding than direct alkylation, these methods provide unparalleled control over the molecular architecture.
Chemical Reactivity and Mechanistic Investigations of 1 Butyl 2,3,4 Trimethylbenzene
Electrophilic and Nucleophilic Aromatic Reactions of 1-Butyl-2,3,4-trimethylbenzene
The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the four alkyl groups. These groups increase the electron density of the ring, making it a more potent nucleophile. Conversely, the electron-rich nature of the ring makes it generally unreactive towards nucleophilic aromatic substitution (SNAr), which typically requires the presence of strong electron-withdrawing groups. copernicus.orgyoutube.com
The directing effect of the substituents is crucial in determining the regioselectivity of EAS reactions. All alkyl groups are ortho- and para-directors. In this compound, the two available positions for substitution are C5 and C6. The outcome of substitution at these positions will be influenced by the cumulative directing effects of the four alkyl groups and steric hindrance.
Expected Regioselectivity in Electrophilic Aromatic Substitution:
Position 5: This position is ortho to the butyl group at C1 and meta to the methyl groups at C2 and C4. It is para to the methyl group at C3.
Position 6: This position is ortho to the methyl group at C2 and meta to the methyl groups at C3 and the butyl group at C1. It is para to the methyl group at C4.
Steric hindrance from the adjacent butyl (C1) and methyl (C2) groups is expected to play a significant role in influencing the approach of the electrophile.
Halogenation and Nitration Studies
Halogenation: The reaction of this compound with halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is predicted to result in electrophilic substitution on the aromatic ring. chemguide.co.uk The catalyst polarizes the halogen molecule, generating a potent electrophile (e.g., Br⁺) which is then attacked by the activated benzene ring. Given the electronic activation, the reaction is expected to proceed readily, likely yielding a mixture of 5-halo- and 6-halo-1-butyl-2,3,4-trimethylbenzene isomers. The precise ratio of these products would depend on a subtle interplay between the electronic directing effects and steric hindrance imposed by the neighboring alkyl groups.
Nitration: Nitration involves the reaction with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the electrophile. The reaction with this compound is expected to be vigorous due to the highly activated ring.
A close analogue, 5-tert-butyl-1,2,3-trimethylbenzene (B1329290), undergoes nitration in acetic anhydride (B1165640) to yield a significant amount of the substitution product, 5-tert-butyl-1,2,3-trimethyl-4-nitrobenzene, alongside adducts from ipso-nitration (attack at a substituted position). cdnsciencepub.com For this compound, substitution is predicted to occur at the unsubstituted 5- and 6-positions. Under more forceful conditions, such as with fuming nitric acid, more complex reactions, including oxidation or the formation of cyclohexadienone derivatives, have been observed in related tetramethylbenzenes. rsc.org
Table 1: Predicted Major Products of Electrophilic Aromatic Halogenation and Nitration
| Reagents | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Br₂, FeBr₃ | Br⁺ | 5-Bromo-1-butyl-2,3,4-trimethylbenzene and 6-Bromo-1-butyl-2,3,4-trimethylbenzene |
| HNO₃, H₂SO₄ | NO₂⁺ | 5-Nitro-1-butyl-2,3,4-trimethylbenzene and 6-Nitro-1-butyl-2,3,4-trimethylbenzene |
Sulfonation and Acylation Reactions
Sulfonation: Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is typically reversible. For this compound, the reaction is expected to yield a mixture of this compound-5-sulfonic acid and this compound-6-sulfonic acid. The sulfonation of related alkylbenzenes, such as 1,3,5-trimethylbenzene, is a known process used to create sulfonating agents. google.com
Acylation: Friedel-Crafts acylation involves reacting the aromatic ring with an acyl chloride (RCOCl) or acid anhydride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgkhanacademy.org This reaction introduces an acyl group (R-C=O) to the ring, forming a ketone. Unlike alkylation, acylation has the advantage of not being prone to carbocation rearrangements and the product, an aryl ketone, is deactivated, which prevents poly-acylation. libretexts.org The reaction of this compound with a reagent like acetyl chloride (CH₃COCl) and AlCl₃ would be expected to produce a mixture of 1-(5-acetyl-2,3,4-trimethyl-6-butylphenyl)ethanone and 1-(6-acetyl-2,3,4-trimethyl-5-butylphenyl)ethanone, with the substitution pattern influenced by steric factors. libretexts.org
Oxidation Chemistry of this compound
The oxidation of this compound can proceed via two main pathways: oxidation of the alkyl side-chains while preserving the aromatic ring, or oxidative cleavage of the aromatic ring itself.
Side-Chain Oxidation Pathways
Alkyl groups attached to an aromatic ring are susceptible to oxidation at the benzylic carbon (the carbon atom directly attached to the ring), provided it bears at least one hydrogen atom. libretexts.orgopenstax.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the alkyl chain to a carboxylic acid group (-COOH). youtube.comlibretexts.org
In this compound, all four alkyl groups (the n-butyl group and the three methyl groups) possess benzylic hydrogens. Therefore, vigorous oxidation with a strong agent like hot, acidic KMnO₄ is expected to cleave all the side chains at the benzylic position and convert them into carboxylic acid groups. libretexts.orgpearson.com This would result in the formation of benzene-1,2,3,4-tetracarboxylic acid (mellophanic acid).
Table 2: Expected Product of Vigorous Side-Chain Oxidation
| Reagent | Reaction Type | Expected Final Product |
|---|---|---|
| Hot, acidic KMnO₄ | Side-Chain Oxidation | Benzene-1,2,3,4-tetracarboxylic acid |
Ring-Opening Oxidation Mechanisms
In atmospheric chemistry, aromatic hydrocarbons are primarily degraded by reaction with hydroxyl (•OH) radicals. copernicus.org This process can lead to the opening of the aromatic ring. While direct studies on this compound are not available, the mechanism can be inferred from detailed investigations of 1,2,4-trimethylbenzene (B165218) and 1,3,5-trimethylbenzene. copernicus.orgrsc.orgresearchgate.net
The reaction is initiated by the addition of an •OH radical to the aromatic ring, forming a hydroxycyclohexadienyl radical. nih.gov This radical then reacts with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can undergo several transformations, including cyclization to form a bicyclic peroxy radical. rsc.org This bicyclic intermediate is a key species that can subsequently rearrange and fragment, leading to ring-cleavage and the formation of various oxygenated products like dicarbonyls (e.g., glyoxal, methylglyoxal) and unsaturated carbonyl compounds. copernicus.orgnih.gov The specific products formed would depend on the initial position of •OH attack and the subsequent peroxy radical chemistry.
Thermal and Photochemical Transformations of this compound
Thermal Transformations: Aromatic rings, including that of this compound, are thermally stable due to their resonance energy. Significant thermal decomposition would require very high temperatures, leading to non-selective fragmentation and pyrolysis rather than controlled transformations.
Photochemical Transformations: In the presence of ultraviolet (UV) light, reactions can proceed via radical mechanisms. A key photochemical reaction for alkylbenzenes is side-chain halogenation with reagents like N-bromosuccinimide (NBS). openstax.orglibretexts.org This reaction proceeds via a free-radical chain mechanism and is highly selective for the benzylic position, where the resulting radical is stabilized by resonance with the aromatic ring. libretexts.org
For this compound, reaction with NBS and a radical initiator (like AIBN or peroxide) under photochemical conditions would be expected to cause bromination at the benzylic positions of the alkyl groups. This would lead to a mixture of products, including 1-(1-bromobutyl)-2,3,4-trimethylbenzene and brominated methyl derivatives such as 1-butyl-2-(bromomethyl)-3,4-dimethylbenzene. The relative reactivity of the benzylic hydrogens (secondary on the butyl chain vs. primary on the methyl groups) would influence the product distribution.
Table 3: Predicted Product of Photochemical Side-Chain Bromination
| Reagent | Conditions | Reaction Type | Predicted Major Product(s) |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | UV light, radical initiator | Free-Radical Halogenation | Mixture including 1-(1-bromobutyl)-2,3,4-trimethylbenzene and various bromomethyl derivatives |
Kinetic and Thermodynamic Analyses of this compound Reactions
However, to provide a comprehensive understanding of the principles that govern the reactivity of this compound, this section will discuss the expected kinetic and thermodynamic behavior of this compound by drawing parallels with closely related and more extensively studied alkylated aromatic hydrocarbons. The data and discussions presented herein are based on general principles of physical organic chemistry and data from analogous systems, and should be considered as illustrative rather than definitive for this compound.
Reactions of alkylbenzenes like this compound, such as isomerization, disproportionation, and dealkylation, are typically catalyzed by acids. The kinetic and thermodynamic parameters of these reactions are crucial for understanding reaction mechanisms and for optimizing industrial processes.
Kinetic Analysis:
The kinetics of alkylbenzene reactions are often complex, involving multiple elementary steps. The rate of these reactions is influenced by several factors including temperature, pressure, catalyst type, and the structure of the reactant. For a reaction such as the isomerization of this compound, the rate constant (k) can often be described by the Arrhenius equation:
k = A e(-Ea/RT)
where A is the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, and T is the absolute temperature.
While specific Arrhenius parameters for this compound are not available, studies on similar compounds provide insight. For instance, the high-temperature pyrolysis of isomers of trimethylbenzene has been investigated, revealing differences in reactivity based on the substitution pattern. mdpi.com It is expected that the butyl group in this compound would also influence the reaction rates compared to trimethylbenzene alone.
Thermodynamic Analysis:
The thermodynamics of alkylbenzene reactions are governed by the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). The equilibrium composition of a reaction mixture is determined by the equilibrium constant (Keq), which is related to the change in Gibbs free energy by the equation:
ΔG° = -RT ln(Keq)
For isomerization reactions of alkylbenzenes, the equilibrium distribution of isomers is influenced by their relative thermodynamic stabilities. Generally, isomers with less steric hindrance and more favorable electronic configurations are thermodynamically more stable.
While specific thermodynamic data for this compound is not documented, the thermodynamic properties of various C9 aromatic isomers have been compiled and can serve as a reference. researchgate.net The addition of a butyl group would alter these properties, and computational chemistry methods could be employed to estimate the thermodynamic parameters for this compound and its isomers.
Illustrative Data for Related Systems:
To illustrate the type of data that would be relevant for a kinetic and thermodynamic analysis of this compound, the following tables present representative data for related reactions of trimethylbenzenes. It is crucial to note that these values are not directly applicable to this compound but serve as a guide to the expected magnitudes and trends.
Table 1: Representative Kinetic Parameters for Reactions of Trimethylbenzene Isomers with OH Radicals nih.govresearchgate.net
| Reactant | Pre-exponential Factor (A) (cm³/molecule·s) | Activation Energy (Ea) (kJ/mol) | Rate Constant (k) at 298 K (cm³/molecule·s) |
| 1,2,3-Trimethylbenzene (B126466) | 3.61 x 10⁻¹² exp(620/T) | -5.15 | 5.8 x 10⁻¹¹ |
| 1,2,4-Trimethylbenzene | 2.73 x 10⁻¹² exp(730/T) | -6.07 | 5.6 x 10⁻¹¹ |
| 1,3,5-Trimethylbenzene | 1.32 x 10⁻¹¹ exp(450/T) | -3.74 | 5.9 x 10⁻¹¹ |
Note: The Arrhenius expressions are given in a non-standard format in the source. The activation energies are calculated from the provided expressions. This data is for the gas-phase reaction with hydroxyl radicals and serves as an example of kinetic data.
Table 2: Illustrative Thermodynamic Data for Isomerization of Xylene (a related dimethylbenzene)
| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° at 298 K (kJ/mol) | Keq at 298 K |
| o-xylene ⇌ m-xylene | -1.1 | -2.4 | -0.4 | 1.2 |
| o-xylene ⇌ p-xylene | -1.8 | -2.1 | -1.2 | 1.6 |
| m-xylene ⇌ p-xylene | -0.7 | 0.3 | -0.8 | 1.3 |
Note: This data is for the isomerization of xylene isomers and is provided to illustrate the typical thermodynamic parameters for such reactions. The values for butyltrimethylbenzene isomers would be different.
Spectroscopic Characterization and Structural Elucidation of 1 Butyl 2,3,4 Trimethylbenzene
Vibrational Spectroscopy (IR and Raman) of 1-Butyl-2,3,4-trimethylbenzene
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of a molecule. For this compound, these methods provide a detailed fingerprint based on the vibrational modes of its constituent atoms.
The vibrational spectrum of this compound is dominated by features arising from the aromatic ring, the three methyl substituents, and the butyl chain.
Aromatic Ring Vibrations : The substituted benzene (B151609) ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The carbon-carbon stretching vibrations within the ring (C=C) produce a series of bands in the 1650-1450 cm⁻¹ range. semanticscholar.org In-plane and out-of-plane C-H bending vibrations provide further structural information.
Alkyl Group Vibrations : The butyl and trimethyl groups contribute strong signals in the aliphatic C-H stretching region, typically between 3000 and 2850 cm⁻¹. Specific vibrational modes associated with the methyl (CH₃) and methylene (B1212753) (CH₂) groups can also be distinguished:
Methyl (CH₃) Vibrations : Symmetric and asymmetric stretching and bending modes are expected. For instance, symmetric bending is often seen around 1375 cm⁻¹, while asymmetric bending appears near 1450 cm⁻¹. semanticscholar.org
Butyl Chain Vibrations : The butyl group introduces additional CH₂ bending (scissoring, wagging, twisting) and rocking modes. The conformation of the n-butyl chain (e.g., gauche vs. anti arrangements around the C-C bonds) can influence the precise frequencies and number of observed bands, particularly in the 1400-700 cm⁻¹ "fingerprint" region.
The combination of IR and Raman spectroscopy is complementary. While IR absorption is sensitive to changes in the dipole moment, Raman scattering is dependent on changes in polarizability. This allows for a more complete vibrational analysis of both polar and non-polar functional groups within the molecule.
To complement experimental data, theoretical calculations are frequently employed to predict vibrational frequencies and assign observed spectral bands. Quantum chemical methods, particularly Density Functional Theory (DFT), have proven effective for this purpose. scirp.org
Calculations are typically performed using a basis set such as B3LYP/6-311++G to optimize the molecular geometry and compute the harmonic vibrational frequencies. scirp.org The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled using appropriate correction factors to improve agreement with experimental spectra. nih.gov These theoretical models allow for the detailed assignment of each vibrational mode, including complex mixed vibrations, and can help differentiate between various possible conformers of the butyl chain.
Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Based on Analogous Compounds)
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3100 - 3000 | Trimethylbenzene Ring |
| Aliphatic C-H Asymmetric Stretch | 2975 - 2950 | Butyl & Methyl Groups |
| Aliphatic C-H Symmetric Stretch | 2880 - 2860 | Butyl & Methyl Groups |
| Aromatic C=C Ring Stretch | 1650 - 1450 | Trimethylbenzene Ring |
| CH₂ Scissoring | ~1465 | Butyl Group |
| CH₃ Asymmetric Bending | ~1450 | Butyl & Methyl Groups |
| CH₃ Symmetric Bending | ~1375 | Butyl & Methyl Groups |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. The chromophore in this compound is the substituted benzene ring.
The UV spectrum of benzene and its alkylated derivatives is characterized by two primary absorption bands originating from π → π* transitions. nist.gov
The E-band : An intense absorption band typically found at shorter wavelengths (below 220 nm).
The B-band : A weaker, structured band appearing at longer wavelengths (around 250-280 nm). This band is formally forbidden in unsubstituted benzene but becomes allowed due to the symmetry-lowering effect of substituents.
The presence of the butyl and three methyl groups on the benzene ring acts to modify these transitions. Alkyl groups are weakly electron-donating, which typically causes a small bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. nist.gov The UV-Vis spectrum is therefore a sensitive probe of the electronic environment of the aromatic ring. Data for related compounds like n-butylbenzene and various trimethylbenzenes show characteristic absorptions in the 220 to 280 nm region. nist.govnist.gov
Table 2: Expected UV-Vis Absorption Data for this compound
| Absorption Band | Approximate λmax (nm) | Type of Transition |
| E-band | < 220 | π → π |
| B-band | 250 - 280 | π → π (symmetry forbidden) |
X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state.
Currently, there are no publicly available crystal structures for this compound itself, which is a liquid at standard conditions. wikipedia.org However, if a suitable solid derivative of the compound could be synthesized and crystallized, X-ray diffraction analysis would be possible. mdpi.com
Such an analysis would unambiguously determine:
The planarity of the trimethylbenzene ring.
The precise bond lengths and angles of all C-C and C-H bonds.
The solid-state conformation of the n-butyl chain, including the specific torsional angles that define its orientation relative to the aromatic ring.
This information is invaluable for understanding intermolecular interactions in the crystal lattice and for benchmarking the results of theoretical geometric calculations.
Computational and Theoretical Chemistry Studies of 1 Butyl 2,3,4 Trimethylbenzene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of molecules. These methods can predict molecular geometries, energies, and reactivity indices, offering a lens into the behavior of compounds like 1-butyl-2,3,4-trimethylbenzene.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying the electronic structure of medium to large-sized molecules. chemrxiv.org For substituted benzenes, DFT calculations, often employing functionals like B3LYP, are used to optimize molecular geometry and predict various properties. chemrxiv.orgasianpubs.org Studies on related molecules, such as pentamethylbenzene, have utilized DFT to evaluate structural parameters, frontier molecular orbital energies (HOMO-LUMO), and chemical reactivity descriptors. bohrium.com These calculations reveal how the substitution pattern on the benzene (B151609) ring influences its electronic properties and reactivity. studymind.co.uk For this compound, it is anticipated that the electron-donating nature of the butyl and trimethyl groups would increase the electron density of the aromatic ring, thereby affecting its reactivity in electrophilic substitution reactions. studymind.co.uk
Table 1: Predicted Molecular Properties of Alkylated Benzenes based on DFT Studies (Note: This table is illustrative and based on general findings for alkylated benzenes, not specific calculations for this compound.)
| Property | Predicted Trend for this compound | Rationale based on Similar Compounds |
| HOMO Energy | Higher than benzene | Alkyl groups are electron-donating, raising the HOMO energy. |
| LUMO Energy | Slightly altered compared to benzene | Less affected by alkyl substitution than the HOMO. |
| HOMO-LUMO Gap | Smaller than benzene | Increased reactivity towards electrophiles is expected. |
| Electron Density of Ring | Increased | Cumulative electron-donating effect of four alkyl groups. |
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for energies and molecular properties. nih.gov For instance, ab initio calculations have been successfully used to predict the stable conformers of n-propylbenzene and n-butylbenzene. nist.gov A systematic ab initio G4 study on substituted phenols has demonstrated the capability of these methods to accurately determine thermodynamic properties like proton affinities. These high-level calculations could, in principle, be applied to this compound to obtain precise predictions of its stability and reactivity.
A significant application of quantum chemical calculations is the modeling of chemical reactions. This involves locating the transition state structures and mapping the potential energy surface to understand reaction mechanisms and predict reaction rates. For alkylated benzenes, this is particularly relevant for studying electrophilic aromatic substitution and oxidation reactions. While no specific reaction pathways for this compound have been modeled, kinetic modeling studies on other alkylbenzenes have shed light on the formation of polycyclic aromatic hydrocarbons (PAHs), indicating that the structure of the alkyl side chain influences the reaction pathways.
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational dynamics and intermolecular interactions.
The butyl group in this compound can adopt several conformations due to rotation around its carbon-carbon single bonds. Conformational studies on n-butylbenzene have identified multiple stable conformers. nist.gov It is expected that this compound would also exhibit a complex conformational landscape. The presence of the adjacent methyl groups would likely introduce steric hindrance, influencing the preferred orientation of the butyl chain relative to the benzene ring. This steric crowding could raise the energy barriers for rotation around the C(ring)-C(butyl) bond.
Table 2: Comparison of Conformational Features in Butylbenzenes (Note: This table is illustrative and based on findings for simpler butylbenzenes.)
| Compound | Number of Predicted Low-Energy Conformers | Key Conformational Feature |
| n-Butylbenzene | Four experimentally found conformers nist.gov | Rotation around C-C bonds in the butyl chain. nist.gov |
| tert-Butylbenzene | One dominant conformer | Steric bulk of the tert-butyl group restricts rotation. acs.org |
| Isobutylbenzene | One dominant conformer in solution researchgate.net | Gauche conformer is of lowest energy. researchgate.net |
| This compound (Predicted) | Multiple | Steric interactions with ortho-methyl groups would influence butyl chain orientation. |
Molecular dynamics simulations are also employed to investigate how molecules interact with each other in the liquid phase or in solution. nih.gov Studies on linear alkylbenzene sulfonates have utilized MD to understand their self-assembly in aqueous solutions. okayama-u.ac.jp For a non-polar molecule like this compound, intermolecular interactions would be dominated by van der Waals forces. MD simulations could predict how these molecules pack in the liquid state and could be used to calculate properties such as density and viscosity. The arrangement of the alkyl groups on the benzene ring would influence the efficiency of molecular packing, which in turn affects the bulk properties of the substance.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Alkylbenzenes
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. wikipedia.orgjocpr.com These models establish a mathematical relationship between the chemical structure and a specific endpoint, such as toxicity or reactivity. wikipedia.org For alkylbenzenes, including this compound, QSAR/QSPR models can be developed to predict various properties without the need for extensive experimental testing.
The development of a QSAR/QSPR model for alkylbenzenes typically involves the following steps:
Data Collection: A dataset of alkylbenzenes with known experimental values for the property of interest (e.g., toxicity, boiling point) is compiled.
Molecular Descriptor Calculation: Numerical descriptors that represent the structural and physicochemical properties of the molecules are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the molecular descriptors with the observed activity or property.
Model Validation: The predictive ability of the model is assessed using internal and external validation techniques to ensure its robustness and reliability.
The following table illustrates the types of molecular descriptors that could be used in a QSAR/QSPR model for this compound and related alkylbenzenes.
| Descriptor Type | Examples | Relevance to Alkylbenzenes |
| Constitutional | Molecular Weight, Number of Carbon Atoms | Relates to bulk properties like boiling point and van der Waals interactions. |
| Topological | Connectivity Indices (e.g., Randić index) | Describes the branching and shape of the alkyl substituents. |
| Geometrical | Molecular Surface Area, Molecular Volume | Influences steric interactions and how the molecule fits into biological receptors. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Determines reactivity, metabolic stability, and intermolecular interactions. nih.gov |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts hydrophobicity and bioavailability. |
Theoretical Insights into Aromaticity and Substituent Effects on this compound
The aromaticity of a benzene ring is a key determinant of its chemical properties and reactivity. Substituents on the benzene ring can significantly influence its electron density and, consequently, its aromatic character and reactivity in reactions such as electrophilic aromatic substitution. vanderbilt.edulumenlearning.com In this compound, the benzene ring is substituted with one butyl group and three methyl groups.
Alkyl groups, such as butyl and methyl, are generally considered to be electron-donating groups (EDGs) through an inductive effect. libretexts.org They increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. vanderbilt.edulumenlearning.com This increased reactivity is a hallmark of activating substituents.
The presence of multiple alkyl substituents on the benzene ring in this compound has a cumulative activating effect. The butyl group and the three methyl groups all contribute to increasing the electron density of the ring. However, the positions of these substituents also play a crucial role in directing incoming electrophiles. Alkyl groups are known to be ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org
In the case of this compound, the positions on the ring are already substituted, which will sterically and electronically influence further substitution reactions. The electron-donating nature of the four alkyl groups stabilizes the carbocation intermediate formed during electrophilic aromatic substitution, particularly when the positive charge is located on a carbon atom bearing an alkyl group. libretexts.org
The table below summarizes the expected effects of the substituents in this compound on the properties of the aromatic ring.
| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Effect | Impact on Aromaticity |
| -CH₃ (Methyl) | Electron-donating (Inductive) | Activating | ortho, para | Minor increase in aromatic character |
| -C₄H₉ (Butyl) | Electron-donating (Inductive) | Activating | ortho, para | Minor increase in aromatic character |
| Combined effect of one butyl and three methyl groups | Strongly electron-donating | Strongly activating | Governed by the cumulative steric and electronic influences | Overall aromatic character is maintained with enhanced reactivity |
Environmental Fate and Transformation Studies of 1 Butyl 2,3,4 Trimethylbenzene
Atmospheric Oxidation Mechanisms of 1-Butyl-2,3,4-trimethylbenzene
Detailed studies outlining the complete atmospheric oxidation mechanisms specifically for this compound could not be located in the reviewed scientific literature. While extensive research exists for related, smaller alkylbenzenes such as trimethylbenzene isomers, this information cannot be directly extrapolated to this compound without dedicated experimental studies.
Reactions with Hydroxyl (OH) Radicals
Specific kinetic data, reaction rate constants, and mechanistic pathways for the reaction of this compound with hydroxyl (OH) radicals were not found in published research. The reaction with OH radicals is a primary degradation pathway for similar aromatic compounds in the troposphere, but specific studies for this compound are absent.
Ozonolysis and Nitrate Radical Initiated Pathways
Information regarding the atmospheric degradation of this compound initiated by ozonolysis or through reactions with nitrate radicals (NO₃) is not available in the current body of scientific literature.
Formation of Secondary Organic Aerosols (SOA) from Alkylbenzenes
While the formation of secondary organic aerosols (SOA) is a known outcome of the atmospheric oxidation of alkylbenzenes, specific studies quantifying the SOA yield and chemical composition from the oxidation of this compound have not been published.
Biodegradation and Biotransformation of this compound in Environmental Systems
Research detailing the biodegradation and biotransformation of this compound in soil, sediment, or water systems is not available. Studies on other alkylbenzenes suggest that the structure of the alkyl side-chains and the substitution pattern on the aromatic ring significantly influence microbial degradation, but specific pathways for this compound have not been investigated.
Aerobic Degradation Pathways and Kinetics
No studies were found that specifically investigate the aerobic degradation pathways, microbial consortia involved, or the kinetics (e.g., half-life, degradation rates) of this compound in environmental systems.
Anaerobic Degradation Mechanisms and Rate Constants
There is no available research on the anaerobic degradation of this compound. Consequently, mechanisms of degradation under conditions such as nitrate-reducing, sulfate-reducing, or methanogenic environments, along with their associated rate constants, have not been determined for this compound.
No Information Found for this compound
A comprehensive search for scientific literature and data concerning the environmental fate and transformation of this compound has yielded no specific information on this particular chemical compound.
Despite targeted searches for studies on its microbial degradation, transport and sorption behavior in soil and aquatic environments, adsorption to organic matter and mineral surfaces, and leaching and volatilization processes, no research findings directly pertaining to this compound could be located.
The provided outline requires detailed, research-based information for the following sections:
Transport and Sorption Behavior in Soil and Aquatic Environments
Leaching and Volatilization Processes
Without any available scientific data for "this compound," it is not possible to generate the requested article with the required level of detail and scientific accuracy. Information on related compounds, such as various isomers of trimethylbenzene, cannot be used as a substitute, as the user's instructions strictly forbid the inclusion of information that falls outside the explicit scope of the specified compound.
Therefore, the generation of an article focusing solely on the environmental fate and transformation of this compound, as per the provided outline, cannot be fulfilled at this time due to the absence of relevant research.
Advanced Analytical Methodologies for 1 Butyl 2,3,4 Trimethylbenzene
Method Development and Validation for Gas Chromatography (GC)
Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like 1-butyl-2,3,4-trimethylbenzene. The development of a GC method is a systematic process that involves optimizing separation conditions and validating the method's performance to ensure reliable and accurate results. impactfactor.org
Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. impactfactor.org Key validation parameters, as outlined by international guidelines, include specificity, linearity, accuracy, precision, range, limit of detection (LOD), and limit of quantitation (LOQ). redalyc.orgscispace.com For alkylbenzenes, this process involves preparing a series of calibration standards to establish linearity, typically achieving a correlation coefficient (R²) greater than 0.99. redalyc.orgsigmaaldrich.com Accuracy is assessed through recovery studies using spiked samples, while precision is determined by evaluating the repeatability and intermediate precision, with relative standard deviations (RSD) often required to be below 10-15%. scispace.com
Optimization of GC Column Stationary Phases for Isomer Separation
The selection of the GC column's stationary phase is the most critical factor in achieving the separation of structurally similar isomers. greyhoundchrom.com The principle of "like dissolves like" dictates that non-polar compounds, such as this compound, are best separated on non-polar stationary phases. sigmaaldrich.com
Interactions between non-polar analytes and non-polar phases are primarily dispersive (van der Waals forces), and elution order generally follows the boiling points of the compounds. sigmaaldrich.com However, for isomers with very similar boiling points, subtle differences in molecular shape and symmetry can be exploited by selecting phases with specific selectivities. nih.gov Studies on linear alkylbenzenes (LABs) and other branched isomers have shown that low-polarity phases, such as those composed of 5% diphenyl / 95% dimethyl polysiloxane, offer excellent resolution. nih.govresearchgate.netusgs.gov For complex mixtures, using columns of different polarities (e.g., a non-polar and a polar column) can provide differential retention patterns that aid in the unambiguous identification of isomers. nih.gov
Below is a table summarizing common stationary phases used for the analysis of alkylbenzenes and related aromatic compounds.
| Stationary Phase Composition | Polarity | Common Trade Names | Application Notes |
| 100% Dimethyl Polysiloxane | Non-polar | DB-1, HP-1, Rtx-1, VF-1ms | General purpose, good for boiling point separations of non-polar compounds. sigmaaldrich.comresearchgate.net |
| 5% Diphenyl / 95% Dimethyl Polysiloxane | Non-polar | DB-5, HP-5ms, Rtx-5, VF-5ms | Slightly more polar, excellent for resolving aromatic compounds and their isomers. researchgate.netusgs.gov |
| Polyethylene Glycol (PEG) | Polar | DB-WAX, HP-INNOWAX | Used for separating polar compounds; can be used as a confirmation column with different selectivity for alkylbenzenes. redalyc.org |
| Bentone 34 / Di-n-decyl phthalate | Polar | - | Specialized phase used in SCOT columns for high-resolution separation of xylene isomers. sigmaaldrich.com |
Detector Coupling and Performance (e.g., FID, ECD)
The choice of detector is critical for achieving the desired sensitivity and selectivity. For hydrocarbons like this compound, the Flame Ionization Detector (FID) is the most common and robust choice. researchgate.net The FID works by pyrolyzing organic compounds in a hydrogen-air flame, which produces ions that generate a current proportional to the mass of carbon entering the detector. This makes it highly sensitive to nearly all organic compounds, with excellent linearity over a wide concentration range. redalyc.orgnih.gov Validation studies for related aromatic compounds using GC-FID consistently demonstrate high linearity (R² > 0.999) and good precision. sigmaaldrich.com
In contrast, the Electron Capture Detector (ECD) is highly sensitive to compounds containing electronegative functional groups, such as halogens, nitro groups, and conjugated carbonyls. Since this compound lacks these features, the ECD is not a suitable detector for its direct analysis. It would only become applicable if the compound were derivatized with an electrophoric tag.
Liquid Chromatography (LC) Applications for Derivatives of this compound
While this compound itself is generally too volatile for conventional High-Performance Liquid Chromatography (HPLC), its derivatives are frequently analyzed using this technique. A prominent example is the analysis of linear alkylbenzene sulfonates (LAS), which are major components of synthetic detergents and structurally related to sulfonated derivatives of butyltrimethylbenzene. nih.govresearchgate.net
The analysis of these anionic surfactants is typically performed using reversed-phase or anion-exchange chromatography. researchgate.netshodex.com
Reversed-Phase HPLC: Separation is achieved on a non-polar stationary phase (e.g., C8 or C18) with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water containing a buffer or salt like ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. nih.gov
Anion-Exchange HPLC: This technique separates the sulfonated derivatives based on their negative charge, using a stationary phase with positive functional groups. Elution is controlled by varying the ionic strength or pH of the mobile phase. researchgate.net
Detection for these derivatives is commonly accomplished using UV detectors, typically set around 225 nm, or fluorescence detectors, which offer higher sensitivity and selectivity. nih.govacs.org
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled analytical power for analyzing complex mixtures. impactfactor.org
For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for identification and quantification. nih.gov As components elute from the GC column, they enter the mass spectrometer, which acts as a highly specific detector. The MS provides a mass spectrum for each component, which serves as a "chemical fingerprint," allowing for positive identification by comparison to spectral libraries. Furthermore, GC-MS can operate in selected ion monitoring (SIM) mode, where only specific ion fragments characteristic of the target analyte are monitored. This dramatically increases sensitivity and reduces interference from co-eluting matrix components, making it ideal for trace analysis in complex environmental samples. usgs.govsccwrp.org For alkylbenzenes, characteristic ions such as m/z 91, 105, and the molecular ion are often used for quantification. usgs.govsccwrp.org
For non-volatile or thermally unstable derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. us.es Using interfaces like electrospray ionization (ESI), LC-MS allows for the sensitive detection and confirmation of compounds like alkylbenzene sulfonates in water and sludge samples. nih.govus.es Tandem mass spectrometry (LC-MS/MS) provides even greater specificity by fragmenting a selected parent ion and monitoring for a specific daughter ion, a technique known as multiple reaction monitoring (MRM), which is the gold standard for quantification in complex biological and environmental matrices. us.esnih.gov
Sample Preparation and Extraction Techniques from Environmental and Biological Matrices
Effective sample preparation is crucial to isolate this compound from the sample matrix, concentrate it, and remove interfering substances prior to instrumental analysis. epa.gov
Environmental Matrices:
Water: For aqueous samples, solid-phase extraction (SPE) is a widely used technique. Water is passed through a cartridge containing a sorbent that retains the analyte of interest. unlv.edunih.gov For non-polar compounds like alkylbenzenes, reversed-phase sorbents (e.g., C18) or hydrophilic-lipophilic balanced (HLB) polymers are effective. nih.gov The analyte is then eluted with a small volume of an organic solvent.
Soil and Sediment: Extraction from solid matrices typically involves solvent extraction using methods such as ultrasonic or pressurized fluid extraction. epa.govrsc.org A common approach for non-polar aromatics is extraction with methanol, followed by dilution with water and subsequent clean-up and concentration using SPE. rsc.org
Biological Matrices: The analysis of non-polar compounds in complex biological matrices like serum or tissue presents significant challenges due to the presence of proteins, lipids, and other endogenous components. nih.gov A multi-step approach is often required:
Protein Precipitation: An organic solvent like acetonitrile is added to precipitate proteins, which are then removed by centrifugation.
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Following protein removal, LLE with a non-polar solvent (e.g., hexane) or SPE can be used to further isolate the analyte from the remaining matrix components and concentrate it for analysis. nih.gov The specific method is chosen based on the physicochemical properties of the analyte and the nature of the biological matrix. nih.gov
Quantitative Analysis and Trace-Level Detection Methods for this compound
Achieving low detection limits is essential for environmental monitoring and toxicological studies. The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).
Various techniques offer different levels of sensitivity for alkylbenzenes. Standard GC-FID methods can achieve detection limits in the low parts-per-million (ppm) to high parts-per-billion (ppb) range. researchgate.net For instance, a method for 1,2,4-trimethylbenzene (B165218) in serum reported a detection limit of 0.01 ppm (10 ng/mL). researchgate.net By incorporating sample pre-concentration techniques such as headspace-trap sampling with GC-MS, detection limits for related BTEX compounds in water can be pushed into the sub-ppb or parts-per-trillion (ppt) range. gcms.cz A study on BTEX in drinking water using headspace trap GC/MS achieved method detection limits well below 1 µg/L. gcms.cz LC-MS/MS methods for related derivatives can also reach low µg/L levels in environmental samples. us.es
The table below presents typical detection and quantitation limits for related aromatic compounds using various analytical methodologies.
| Compound Class | Matrix | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Benzene (B151609) | Beverages | HS-GC-FID | 0.90 ng/mL | 2.86 ng/mL scispace.com |
| BTEX | Air/Charcoal | GC-FID | ~0.3 µg/mL | - redalyc.org |
| BTEX | Drinking Water | HS-Trap-GC/MS | < 0.5 µg/L | - gcms.cz |
| 1,2,4-Trimethylbenzene | Serum | GC-FID | 0.01 ppm (10 ng/mL) | - researchgate.net |
| Linear Alkylbenzene Sulfonates | Water | HPLC-UV | 1.5 - 11.5 ppb | - nih.gov |
| Linear Alkylbenzene Sulfonates | Sludge | LC-MS/MS | 0.01 - 0.04 mg/kg | 0.03 - 0.13 mg/kg us.es |
Extensive Research Yields No Specific Data for this compound Derivatives and Applications
A comprehensive review of available scientific literature and chemical databases has found no specific published research pertaining to the derivative chemistry or specialized applications of the chemical compound This compound . The stringent focus of the research query on this exact isomer has revealed a significant gap in the current scientific record regarding its functionalization and use in various fields of chemical science.
Consequently, it is not possible to provide detailed, scientifically accurate information for the requested sections and subsections, as no research findings, synthesis protocols, or characterization data for the specified derivatives and applications of this compound could be located.
The topics for which no specific data on this compound were found include:
Derivative Chemistry and Potential Specialized Applications of 1 Butyl 2,3,4 Trimethylbenzene
Research into Novel Solvent Applications:There is no documented research exploring the potential use of 1-butyl-2,3,4-trimethylbenzene as a specialized solvent in any chemical processes.
This absence of information prevents the creation of the requested detailed article, including data tables and specific research findings, as no primary or secondary sources for this specific chemical compound could be retrieved.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 1-butyl-2,3,4-trimethylbenzene, and how do reaction conditions influence isomer purity?
- Methodological Answer : The synthesis typically involves alkylation of trimethylbenzene derivatives using butyl halides or Friedel-Crafts alkylation. For example, brominated intermediates like (2-bromoethyl)benzene (CAS 103-63-9) or (3-bromopropyl)benzene (CAS 637-59-2) can act as alkylating agents under Lewis acid catalysis . Reaction temperature and solvent polarity significantly affect regioselectivity. Characterization via GC-MS with reference standards (e.g., tert-1-butyl-3,4,5-trimethylbenzene, retention index 2.073) is critical for distinguishing isomers .
Q. How can vapor-liquid equilibrium (VLE) data for this compound mixtures inform separation processes?
- Methodological Answer : Isobaric VLE data at reduced pressures (e.g., 10–20 kPa) are essential for designing distillation columns. For example, the system 1-methyl-2-ethylbenzene + 1,2,4-trimethylbenzene at 10 kPa shows non-ideal behavior, modeled using NRTL or UNIQUAC parameters to optimize separation efficiency . Ensure consistency with published datasets (e.g., Yang et al., 2013) to validate thermodynamic models .
Q. What analytical techniques are recommended for quantifying trace impurities in this compound?
- Methodological Answer : High-resolution GC coupled with mass spectrometry (HRGC-MS) using reference standards (e.g., pentylbenzene, retention index 3.355) is preferred for detecting alkylbenzene impurities . For polar byproducts, HPLC with triflate-based ionic liquid additives (e.g., 1-butyl-2,3-dimethylimidazolium triflate, CAS 765910-73-4) enhances separation .
Advanced Research Questions
Q. How do steric and electronic effects influence the catalytic activity of this compound in ionic liquid-mediated reactions?
- Methodological Answer : Ionic liquids like 1-butyl-2,3-dimethylimidazolium bromide (CAS 475575-45-2) act as both solvents and catalysts. Steric hindrance from the butyl and methyl groups reduces nucleophilic attack rates, while the electron-donating methyl groups stabilize carbocation intermediates. Kinetic studies using deuterated analogs (e.g., (2-bromoethyl)benzene-d5, CAS 35845-64-8) reveal isotopic effects on reaction pathways .
Q. What mechanistic insights explain contradictory reports on the environmental persistence of this compound?
- Methodological Answer : Discrepancies arise from differing microbial degradation pathways. For instance, aryl isoprenoids (e.g., 2-alkyl-1,3,4-trimethylbenzene) are biomarkers for green sulfur bacteria, which may degrade alkylbenzenes under anoxic conditions . Compare aerobic vs. anaerobic degradation rates using isotope-labeled compounds (e.g., 13C-ethylbenzene) and metagenomic profiling .
Q. How can computational modeling resolve structural ambiguities in alkylbenzene derivatives?
- Methodological Answer : Density functional theory (DFT) calculations predict vibrational spectra (e.g., InChIKey MYYYZNVAUZVXBO for bromomethyl-trifluoromethylbenzene analogs) to validate experimental NMR/IR data . Molecular docking studies with imidazolium-based ionic liquids (e.g., [bdmim][Cl], CAS 98892-75-2) can elucidate host-guest interactions in separation systems .
Key Research Gaps
- Stereochemical Control : Limited data on enantioselective synthesis routes.
- Ecotoxicology : Need for standardized protocols to assess microbial degradation in mixed-contaminant systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
